molecular formula C19H19FN4O3S B14952783 2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(4-sulfamoylbenzyl)acetamide

2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(4-sulfamoylbenzyl)acetamide

Cat. No.: B14952783
M. Wt: 402.4 g/mol
InChI Key: ITOZPZLMNDHOBD-UHFFFAOYSA-N
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Description

2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(4-sulfamoylbenzyl)acetamide is a synthetic compound that belongs to the pyrazole class of organic compounds. Pyrazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of 2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(4-sulfamoylbenzyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps :

    Formation of the pyrazole ring: The synthesis begins with the preparation of the pyrazole core by reacting an α, β-unsaturated ketone with hydrazine derivatives or semicarbazide, followed by oxidative aromatization.

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the sulfamoylbenzyl group: The final step involves the coupling of the sulfamoylbenzyl moiety to the pyrazole core using appropriate coupling reagents and conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(4-sulfamoylbenzyl)acetamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(4-sulfamoylbenzyl)acetamide has several scientific research applications :

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

    Biological Research: It is used in studies investigating the mechanisms of action of pyrazole derivatives and their interactions with biological targets.

    Drug Development: The compound serves as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(4-sulfamoylbenzyl)acetamide involves its interaction with specific molecular targets and pathways . The compound may inhibit key enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may act as an antagonist to certain receptors or inhibit the activity of enzymes critical for cell proliferation.

Comparison with Similar Compounds

2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(4-sulfamoylbenzyl)acetamide can be compared with other pyrazole derivatives :

    5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorophenyl group and exhibits similar pharmacological activities.

    1-(2-fluorophenyl)-3-(5-methyl-2-(4-tolylazo)phenyl)urea: Another fluorinated pyrazole derivative with potential anticancer properties.

The uniqueness of this compound lies in its specific structural features and the combination of functional groups that contribute to its distinct pharmacological profile.

Properties

Molecular Formula

C19H19FN4O3S

Molecular Weight

402.4 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide

InChI

InChI=1S/C19H19FN4O3S/c1-12-17(19(24-23-12)14-4-6-15(20)7-5-14)10-18(25)22-11-13-2-8-16(9-3-13)28(21,26)27/h2-9H,10-11H2,1H3,(H,22,25)(H,23,24)(H2,21,26,27)

InChI Key

ITOZPZLMNDHOBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)F)CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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